molecular formula C7H8N2O3 B1171275 LEPTIN, HUMAN CAS No. 177404-21-6

LEPTIN, HUMAN

Cat. No.: B1171275
CAS No.: 177404-21-6
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Description

Structural Analysis of Human Leptin

Gene Organization and Transcriptional Regulation

Promoter Architecture and Enhancer Elements (LE1/LE2)

The human leptin gene (LEP) is regulated by a complex promoter architecture featuring two critical enhancer elements, LE1 and LE2. LE1 is located approximately 16.5 kb upstream of the transcription start site (TSS), while LE2 resides 13.6–13.9 kb downstream of the TSS. Both enhancers interact with the proximal promoter region to maintain adipose tissue-specific leptin expression. Deletion studies demonstrate that LE1 and LE2 are functionally redundant, as either element alone can drive transcriptional activity in adipocytes. These enhancers contain non-canonical peroxisome proliferator-activated receptor gamma (PPARγ)/retinoid X receptor alpha (RXRα)-binding sites, termed leptin regulatory elements 1 and 2 (LepRE1 and LepRE2), which mediate lipid-sensing responses in adipocytes. Chromatin conformation capture (3C) experiments reveal that LE1 and LE2 form physical loops with the leptin promoter, facilitating recruitment of RNA polymerase II.

Epigenetic Modifications in Adipose Tissue

Leptin expression is tightly regulated by epigenetic mechanisms, particularly DNA methylation and histone modifications. In obese individuals, CpG islands within the LEP promoter exhibit hypermethylation in visceral adipose tissue, correlating with reduced leptin transcription. Conversely, hypomethylation at specific CpG sites (e.g., −443 position) enhances leptin expression during adipocyte differentiation. Histone H3 lysine 4 trimethylation (H3K4me3) at the LEP promoter is elevated in morbidly obese patients, directly associating with increased body mass index (BMI) and insulin resistance. These epigenetic changes are reversible; treatment with DNA methyltransferase inhibitors like 5-azacytidine restores leptin expression in 3T3-L1 adipocytes by demethylating the promoter.

Non-Coding RNA Interactions (lncOb)

Long non-coding RNAs (lncRNAs) play critical roles in leptin regulation. The lncRNA Lnc-leptin, transcribed from an enhancer region upstream of LEP, stabilizes chromatin interactions between LE1 and the promoter. Knockdown of Lnc-leptin in adipocytes reduces leptin mRNA levels by 70%, demonstrating its necessity for transcriptional activation. Similarly, lncOb regulates leptin expression post-transcriptionally; diet-induced obese mice lacking lncOb exhibit hypoleptinemia and increased adiposity, despite normal LEP promoter activity. These lncRNAs interact with RNA-binding proteins to modulate mRNA stability and translation, linking epigenetic and post-transcriptional control.

Protein Architecture and Quaternary Organization

Four-Antiparallel α-Helical Bundle Topology

Human leptin adopts a four-helix bundle structure characteristic of the cytokine superfamily, with helices labeled A–D. The helices are arranged in an antiparallel orientation, stabilized by three conserved disulfide bonds (Cys96–Cys146, Cys117–Cys167, and Cys4–Cys144). Helix B contains a unique kink between Leu139 and Glu140, which facilitates receptor binding by exposing hydrophobic residues. Structural homology modeling reveals that leptin shares closest structural similarity with interleukin-6 (IL-6) and granulocyte colony-stimulating factor (G-CSF), despite low sequence identity.

Surface Hydrophobicity and Solubility Engineering

Leptin’s surface hydrophobicity, particularly in the BC loop (residues 25–42), contributes to its aggregation propensity. Mutagenesis studies show that substituting glutamic acid at position 100 with tryptophan (E100W) enhances solubility without altering receptor affinity. This mutant, used in crystallographic studies, retains biological activity and forms stable dimers in solution. Molecular dynamics simulations reveal that the E100W mutation reduces conformational flexibility in the CD loop, preventing nonspecific protein-protein interactions.

Crystallographic Studies of Mutant Variants

The crystal structure of leptin-E100 (PDB: 1AX8) resolved at 2.4 Å resolution confirmed the four-helix bundle topology and identified critical receptor-binding interfaces. Site III, located at the junction of helices A and C, mediates interactions with the leptin receptor’s immunoglobulin-like domain. Mutations in this region (e.g., R128Q) disrupt receptor dimerization and are linked to monogenic obesity. Cryo-EM structures of the leptin-leptin receptor complex reveal a 3:3 stoichiometry, where three leptin molecules bind three receptor monomers to form a trimeric signaling complex.

Evolutionary Conservation Across Vertebrates

Sequence Divergence vs. Structural Homology

Leptin exhibits >65% sequence identity among mammals, with chimpanzee leptin differing from human leptin by only one amino acid (position 73). Despite low sequence conservation in non-mammalian vertebrates (e.g., zebrafish share 24% identity), structural homology is maintained. The four-helix bundle topology is preserved in all leptin orthologs, while surface residues involved in receptor binding vary, explaining species-specific receptor activation.

Functional Conservation in Energy Homeostasis

Leptin’s role in regulating energy expenditure and appetite is conserved across vertebrates. In rodents and humans, leptin deficiency results in hyperphagia and obesity, while exogenous leptin administration normalizes body weight. Functional studies in teleost fish show that leptin regulates lipid metabolism in the liver, analogous to its role in mammalian adipose tissue. This functional conservation underscores leptin’s central role in maintaining metabolic homeostasis, despite evolutionary divergence in receptor signaling pathways.

Properties

CAS No.

177404-21-6

Molecular Formula

C7H8N2O3

Origin of Product

United States

Preparation Methods

Escherichia coli as a Prokaryotic Host

The majority of human leptin production relies on Escherichia coli due to its cost-effectiveness, scalability, and well-characterized genetics. Leptin’s lack of post-translational modifications allows for functional production in prokaryotic systems. Two primary strategies dominate:

Inclusion Body Formation and Refolding

Early methods expressed leptin as inclusion bodies (IBs), with yields reaching 54% of total cellular protein. Fed-batch cultivation at high cell densities (optical density at 600 nm [OD600] = 90) achieved leptin concentrations of 9.7 g/L. Post-induction, cells were lysed, and IBs were isolated via centrifugation. Denaturation using 8 M urea followed by refolding in redox buffers (2 mM reduced glutathione, 0.2 mM oxidized glutathione) restored bioactivity.

Soluble Expression via Fusion Tags

To circumvent refolding challenges, fusion systems like thioredoxin (Trx) were employed. The pET32a vector expressing Trx–leptin fusion proteins yielded >40% soluble protein at 25°C. Enterokinase cleavage released untagged leptin, achieving 96% purity after nickel affinity chromatography.

Optimization of Cultivation Conditions

Fed-Batch Strategies for High-Yield Production

Fed-batch cultivation in bioreactors enhances biomass and product yield. Inducing leptin expression at OD600 = 90 in E. coli BL21(DE3) resulted in 9.7 g/L leptin, representing 37% of total protein. Key parameters included:

ParameterValueSource
Induction cell densityOD600 = 90
Temperature37°C
Post-induction duration4 hours
Final leptin yield9.7 g/L

Purification and Characterization

Chromatographic Techniques

Purification typically involves affinity chromatography followed by tag removal. For Trx–leptin fusions, nickel–iminodiacetic acid (Ni-IDA) affinity chromatography achieved 95% purity. Enterokinase digestion and a second Ni-IDA step removed fusion tags, yielding 5.1 mg of leptin per 500 mL culture.

Analytical Validation

Amino acid composition analysis confirmed >96% homogeneity. SDS-PAGE and HPLC ensured the absence of aggregates or degradation products.

Bioactivity Assessment

In Vivo Functional Assays

Leptin’s bioactivity was validated in murine models. Subcutaneous administration (5 mg/kg/day) reduced food intake by 35% and body weight by 12% over five days. These results correlated with eukaryotic-derived leptin, confirming proper folding.

Comparative Analysis of Production Methods

MethodYieldPurityBioactivityCost
Inclusion body refolding9.7 g/L>90%ModerateLow
Trx fusion solubility10.2 mg/L>96%HighModerate

Challenges and Innovations

Solubility and Refolding Efficiency

While inclusion bodies offer high yields, inefficient refolding limits bioactive output. Fusion tags improve solubility but require additional cleavage steps .

Chemical Reactions Analysis

Types of Reactions: Leptin, being a protein hormone, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

Common Reagents and Conditions:

Major Products: The major products of these reactions are modified forms of leptin, which may have altered biological activity and stability .

Scientific Research Applications

Physiological Role of Leptin

Leptin serves as a key regulator of energy homeostasis by signaling the brain about fat stores and energy availability. It influences hunger and energy expenditure, thus playing a vital role in weight management. The physiological effects of leptin include:

  • Regulation of Appetite: Leptin decreases appetite by acting on hypothalamic neurons that promote satiety.
  • Energy Expenditure: It enhances energy expenditure by stimulating sympathetic nervous system activity.
  • Neuroendocrine Function: Leptin modulates the secretion of hormones involved in reproduction and metabolism.

Treatment of Leptin Deficiency

Congenital Leptin Deficiency: This rare condition results from mutations in the leptin gene, leading to severe obesity and metabolic disorders. Treatment with recombinant human leptin (metreleptin) has shown significant efficacy:

  • A case study involving an obese toddler with a mutant leptin receptor demonstrated rapid weight loss and improved metabolic parameters after starting metreleptin treatment at a dosage of 0.03 mg/kg/day .
  • Long-term administration normalizes metabolic functions and reduces hyperphagia (excessive eating), as evidenced by multiple clinical trials .

Lipoatrophy Syndromes

Lipoatrophy syndromes are characterized by selective absence of adipose tissue, leading to metabolic complications such as insulin resistance and dyslipidemia. Leptin replacement therapy has been beneficial:

  • Studies show that recombinant human leptin improves insulin sensitivity and lipid profiles in patients with HIV-associated lipoatrophy .
  • In individuals with congenital lipoatrophy, leptin treatment has been associated with reduced triglycerides and improved glycemic control .

Obesity Management

Despite initial hopes for leptin as an anti-obesity drug, its effectiveness in treating common obesity remains limited due to the presence of high circulating leptin levels in obese individuals (leptin resistance). However, ongoing research focuses on:

  • Combination Therapies: Investigating the use of leptin alongside other pharmacological agents to enhance weight loss outcomes.
  • Targeted Therapies: Developing next-generation leptin analogs that may overcome resistance mechanisms .

Metabolic Disorders

Leptin's role extends beyond obesity to various metabolic disorders:

  • Diabetes Management: Leptin administration has been shown to improve glycemic control in animal models and humans with diabetes linked to obesity .
  • Cardiometabolic Health: Research indicates that leptin may influence cardiovascular health by modulating lipid metabolism and inflammatory responses .

Summary Table of Leptin Applications

Application AreaDescriptionKey Findings
Congenital Leptin DeficiencyTreatment for severe obesity due to genetic mutationsSignificant weight loss and metabolic improvement
Lipoatrophy SyndromesManagement of metabolic abnormalitiesImproved insulin sensitivity and lipid profiles
Obesity ManagementInvestigating combination therapiesLimited efficacy; focus on overcoming resistance
Metabolic DisordersDiabetes managementImproved glycemic control
Neuroendocrine FunctionRestoration of hormonal balanceNormalized menstrual cycles in women

Mechanism of Action

Leptin exerts its effects by binding to leptin receptors (LEPR) located in the hypothalamus and other regions of the brain. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways regulate appetite, energy expenditure, and glucose metabolism .

Comparison with Similar Compounds

Uniqueness of Leptin: Leptin is unique in its ability to directly inhibit hunger and regulate energy balance by acting on the hypothalamus. Unlike other hormones, leptin provides a direct feedback mechanism to the brain about the body’s energy stores, making it a critical regulator of body weight and metabolism .

Biological Activity

Leptin, a 16-kDa hormone produced primarily by adipocytes (fat cells), plays a critical role in regulating energy balance, appetite, and metabolism. Its discovery has significantly advanced our understanding of obesity and metabolic disorders. This article delves into the biological activity of human leptin, supported by various studies and case reports.

Leptin functions as a signaling molecule, informing the hypothalamus about the body's energy status. It inhibits appetite when energy stores are sufficient and promotes energy expenditure. Leptin acts on specific neurons in the arcuate nucleus of the hypothalamus, particularly influencing proopiomelanocortin (POMC) and neuropeptide Y (NPY) pathways to regulate food intake and energy balance .

Key Functions:

  • Appetite Regulation : Leptin signals satiety and reduces food intake.
  • Energy Expenditure : It promotes increased energy expenditure through sympathetic nervous system activation .
  • Neuroendocrine Regulation : Leptin influences reproductive functions and thyroid hormone regulation .
  • Immune Function : It modulates immune responses, affecting cytokine production and hematopoiesis .

Case Studies

  • Congenital Leptin Deficiency :
    • A rare condition characterized by severe obesity due to mutations in the leptin gene. Patients exhibit hyperphagia (excessive eating) and impaired metabolic function. Treatment with recombinant human leptin has shown significant improvements in weight management and metabolic health .
    • A notable case involved siblings with a mutation leading to bioinactive leptin. Administration of recombinant leptin resulted in rapid weight loss and normalization of eating behavior .
  • Leptin's Role in Obesity :
    • Research indicates that while high leptin levels are often found in obese individuals, they may develop leptin resistance, leading to continued overeating despite high circulating levels. This phenomenon complicates weight management strategies .

Table 1: Effects of Leptin Administration in Ob/Ob Mice

Leptin Dose (μg/day)Food Intake Reduction (%)Body Weight Change (%)Serum Insulin Change (%)
0---
11025
220510
5351025
104015Normalized
4250Significant LossNormalized

This table summarizes findings from a study on the effects of varying doses of human leptin on food intake, body weight, and serum insulin levels in ob/ob mice, demonstrating the hormone's potent biological activity .

Recent Advances

Recent studies have expanded our understanding of leptin's role beyond appetite regulation. For instance, Yale researchers have explored its influence on AgRP neurons that modulate hunger signals in response to energy availability . Additionally, leptin's involvement in inflammatory responses has been highlighted, suggesting its potential therapeutic applications in metabolic syndrome and other inflammatory conditions .

Q & A

Q. What strategies improve reproducibility in leptin receptor signaling studies?

  • Answer :
  • Cell line authentication : Use STR profiling to confirm identity (e.g., HEK293-Ob-Rb) .
  • Positive controls : Include recombinant leptin spiked in serum-free media .
  • Data transparency : Share raw flow cytometry files via repositories like Figshare .

Data Interpretation

Q. How do confounding factors (e.g., stress, circadian rhythm) impact leptin data interpretation?

  • Answer :
  • Timing : Collect serum at fixed times (e.g., 8–10 AM) to control diurnal fluctuations (±15%) .
  • Stress biomarkers : Measure cortisol and exclude samples with >10% CV in duplicate assays .

Q. What meta-analysis frameworks are effective for synthesizing contradictory leptin studies?

  • Answer :
  • Subgroup analysis : Stratify by leptin resistance status (e.g., HOMA-IR >2.5) .
  • Sensitivity testing : Exclude small-sample studies (<50 participants) to reduce bias .

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